molecular formula C7H7N3O3 B2862500 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one CAS No. 1845716-90-6

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one

Cat. No.: B2862500
CAS No.: 1845716-90-6
M. Wt: 181.151
InChI Key: MGKCSCRXZRIECA-UHFFFAOYSA-N
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Properties

IUPAC Name

6-nitro-1,2,3a,7a-tetrahydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3,5-6,8H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKCSCRXZRIECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2C1C(=O)NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one typically involves the nitration of 1,2,3A,7A-tetrahydroindazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to prevent decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Comparison with Similar Compounds

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one can be compared with other nitro-substituted indazole derivatives, such as:

Biological Activity

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique indazole framework, which contributes to its biological properties. The presence of the nitro group at the 6-position enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This action can modulate metabolic pathways and cellular signaling.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models. It may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
NeuroprotectiveProtects neurons from oxidative stress

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound activated the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Case Study: Neuroprotection

In a model of neurodegeneration induced by oxidative stress using SH-SY5Y neuronal cells, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls. This suggests a potential role in protecting against neurotoxic insults.

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